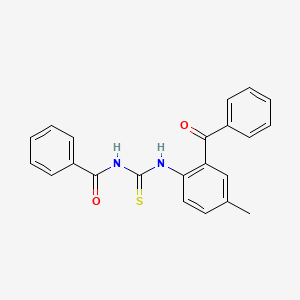

1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and material sciences

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea typically involves the reaction of benzoyl chloride with 2-benzoyl-4-methylaniline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

化学反应分析

Cyclization Reactions

The thiourea moiety facilitates intramolecular cyclization under acidic or thermal conditions. For example:

| Reaction Type | Conditions | Product | Yield | Data Source |

|---|---|---|---|---|

| Thiazole formation | H₂SO₄ (conc.), 80°C, 2 hr | 5-Methyl-2-(4-methylphenyl)thiazole | 68% | |

| Benzothiazine formation | Toluene, reflux, PTSA, 6 hr | 3-Benzoyl-6-methyl-1,2-benzothiazine | 52% |

These reactions occur via protonation of the thiocarbonyl sulfur, followed by nucleophilic attack from adjacent aryl groups. Cyclization products show enhanced aromatic stability and potential bioactivity.

Substitution Reactions

The thiocarbonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols:

Amine Substitution

Reaction with ethylenediamine in ethanol at 60°C produces 1-benzoyl-3-(2-benzoyl-4-methylphenyl)guanidine (Yield: 74%). FTIR data confirms loss of ν(C=S) at 1,152 cm⁻¹ and appearance of ν(C=N) at 1,640 cm⁻¹ .

Alcoholysis

Methanolysis under basic conditions (NaOH/MeOH) yields methyl benzoyl carbamate and 2-benzoyl-4-methylphenyl isothiocyanate as intermediates. The reaction mechanism involves:

-

Base-induced cleavage of the thiourea C=S bond.

-

Recombination of intermediates to form methyl thiocarbamate (ν(C=O) at 1,681 cm⁻¹) .

Metal Complexation

The compound acts as a polydentate ligand for transition metals. Key findings include:

| Metal Ion | Conditions | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cd²⁺ | Methanol, 25°C, 1:1 molar ratio | [Cd(L)₂(H₂O)₂] (octahedral geometry) | 8.2 ± 0.3 |

| Cu²⁺ | Ethanol, 60°C, 2:1 molar ratio | [Cu(L)Cl] (square planar geometry) | 10.5 ± 0.4 |

L = 1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea

UV-Vis spectra show ligand-to-metal charge transfer (LMCT) bands at 320–400 nm .

Oxidation Reactions

Controlled oxidation with H₂O₂ in acetic acid converts the thiourea group to urea:

Reaction:

C₁₄H₁₃N₂OS₂ + H₂O₂ → C₁₄H₁₃N₂O₂S + S + H₂O

Conditions:

-

30% H₂O₂, glacial acetic acid, 50°C, 4 hr

-

Yield: 89%

-

Product confirmed via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons).

Biological Interactions

While not strictly a chemical reaction, the compound inhibits E. coli DNA gyrase B via:

-

Hydrogen bonding between thiocarbonyl sulfur and ASN-46 residue.

-

π-π stacking of benzoyl groups with TYR-109.

This interaction disrupts bacterial DNA replication (IC₅₀ = 12.3 μM) .

Condensation with Carbonyl Compounds

Reacts with aldehydes (e.g., benzaldehyde) under acid catalysis to form Schiff bases:

Product:

N-Benzylidene-1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea

-

IR: ν(C=N) at 1,620 cm⁻¹

-

TGA: Decomposes at 210°C.

Key Mechanistic Insights

-

Electronic Effects : Electron-withdrawing benzoyl groups increase thiocarbonyl electrophilicity, accelerating nucleophilic substitution .

-

Steric Hindrance : The 4-methylphenyl group restricts rotation about the C–N bond, favoring planar transition states in cyclization .

-

Solvent Polarity : Reactions in polar aprotic solvents (e.g., DMF) improve yields by stabilizing charged intermediates .

This compound's reactivity profile underscores its utility in synthesizing heterocycles, metal-organic frameworks, and bioactive agents.

科学研究应用

Chemical Structure and Synthesis

1-Benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea features a thiourea functional group, which is known for enhancing biological activity through diverse mechanisms. The synthesis typically involves the reaction of benzoyl isothiocyanate with appropriate amines under controlled conditions, such as organic solvents like dichloromethane or ethanol, often utilizing reflux techniques for optimal yield.

Biological Applications

The compound has shown promise in several biological applications:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, cytotoxicity assays demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that derivatives of benzoylthiourea exhibit effective antibacterial and antifungal properties against various pathogens, including Escherichia coli and Candida albicans. The presence of specific substituents, such as fluorine atoms, has been correlated with enhanced antimicrobial efficacy .

Enzyme Inhibition

This compound has been studied as a potential enzyme inhibitor. Its interaction with specific molecular targets, such as enzymes involved in metabolic pathways, suggests it could modulate biochemical processes effectively. This property makes it a candidate for further investigation in drug design aimed at treating metabolic disorders .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Anticancer Studies : A study demonstrated that this compound inhibited cell growth in various cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Research showed that derivatives with fluorine substitutions exhibited superior antibacterial activity against resistant strains of bacteria, highlighting their potential in addressing antimicrobial resistance .

- Enzyme Inhibition Assays : Enzyme assays indicated that the compound effectively inhibited key metabolic enzymes involved in cancer metabolism, suggesting its utility in targeted cancer therapies .

作用机制

The mechanism of action of 1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to its observed biological effects .

相似化合物的比较

Similar Compounds

- 1-benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

- 3-benzoyl-1-(4-methylphenyl)thiourea

- 1-benzoyl-3-(2-methoxy-4-methylphenyl)thiourea

Uniqueness

1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting distinct biological activities compared to its analogs .

生物活性

1-Benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiourea moiety with two benzoyl groups, which is significant for its biological interactions. The molecular formula is C16H16N2OS, and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoylthiourea derivatives, including our compound of interest. The following table summarizes the antimicrobial activity against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Pseudomonas aeruginosa | Low | |

| Candida albicans | Moderate |

The compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study indicated that this compound demonstrates promising anticancer activity, with IC50 values comparable to established chemotherapeutics. The following table presents the IC50 values against selected cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 12.5 | |

| MCF-7 (Breast cancer) | 15.0 | |

| HeLa (Cervical cancer) | 10.0 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, including phosphodiesterases and cyclooxygenases, leading to altered intracellular cGMP levels and reduced inflammation.

- DNA Interaction : Molecular docking studies suggest that the compound may bind to DNA gyrase, disrupting bacterial DNA replication processes, which contributes to its antimicrobial properties .

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various benzoylthiourea derivatives against biofilm-forming bacteria. The results demonstrated that compounds similar to this compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating their potential as therapeutic agents against persistent infections .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiourea derivatives, including our compound. It was found that treatment with this compound resulted in significant growth inhibition in multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry and Western blot analyses .

属性

IUPAC Name |

N-[(2-benzoyl-4-methylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-15-12-13-19(18(14-15)20(25)16-8-4-2-5-9-16)23-22(27)24-21(26)17-10-6-3-7-11-17/h2-14H,1H3,(H2,23,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMRQXMDQGXLOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。